2-Amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-4-methoxy-3,3-dimethylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-7(2,4-11-3)5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLCLBKHFHWRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803561-86-5 | |
| Record name | 2-amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Key Intermediates
- Substituted butanoic acid backbone : Typically constructed via alkylation or Michael addition reactions on smaller precursors.
- Introduction of methoxy group : Often via methylation of hydroxy precursors or direct substitution.
- Amino group incorporation : Achieved via reductive amination, Gabriel synthesis, or amination of halogenated intermediates.
- Formation of hydrochloride salt : Acid-base reaction with HCl to isolate the stable salt form.
Typical Synthetic Route (Stepwise)
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Formation of 3,3-dimethylbutanoic acid intermediate | Alkylation of malonate esters or Michael addition to introduce geminal dimethyl groups | Use of dimethyl malonate with alkyl halides under basic conditions |
| 2 | Introduction of methoxy group | Methylation of hydroxy intermediate or nucleophilic substitution with methoxide ion | Methyl iodide or dimethyl sulfate as methylating agents |
| 3 | Amination at C-2 position | Nucleophilic substitution or reductive amination of keto or halogenated intermediates | Use of ammonia or amine sources under controlled temperature |
| 4 | Hydrolysis and acidification | Hydrolysis of esters to acid and formation of hydrochloride salt | Acidic hydrolysis with HCl or other mineral acids |
Detailed Preparation Methodology
Step 1: Synthesis of 3,3-Dimethylbutanoic Acid Derivative
- Method : Alkylation of diethyl malonate with tert-butyl halide or similar alkylating agent to introduce the two methyl groups at C-3.
- Reaction conditions : Base such as sodium ethoxide in ethanol, reflux conditions.
- Yield : Typically 70-85% depending on purity of reagents and reaction time.
Step 2: Introduction of Methoxy Group at C-4
- Approach A : Starting from 4-hydroxy-3,3-dimethylbutanoic acid derivative, methylate the hydroxy group using methyl iodide in the presence of a base (e.g., potassium carbonate).
- Approach B : Direct nucleophilic substitution on a 4-halogenated intermediate with sodium methoxide.
- Reaction conditions : Mild heating (40-60°C), polar aprotic solvents like DMF or DMSO.
- Yield : 75-90%, depending on reaction time and solvent.
Step 3: Amination at C-2
- Method : Reductive amination of the corresponding keto acid or substitution of a halogenated intermediate with ammonia.
- Reagents : Ammonia gas or aqueous ammonia, reducing agents like sodium cyanoborohydride if reductive amination is used.
- Reaction conditions : Controlled temperature (0-25°C), inert atmosphere to avoid oxidation.
- Yield : 65-80%.
Step 4: Hydrolysis and Hydrochloride Salt Formation
- Hydrolysis : Ester groups are hydrolyzed under acidic conditions (HCl, reflux) to yield the free acid.
- Salt formation : Treatment of the free amino acid with hydrochloric acid to precipitate the hydrochloride salt.
- Purification : Recrystallization from ethanol or water.
- Yield : 80-95% with high purity.
Representative Example from Patent Literature (Analogous Compound Preparation)
Though direct preparation of 2-amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride is scarce, a related patent [CN113943258B] describes a multi-step one-pot method for a similarly substituted amino compound involving:
- Controlled temperature addition of alkali to cyanuric chloride and dimethyl malonate,
- Sequential solvent recovery and acid/base treatments,
- Final acidification to obtain the hydrochloride salt.
This method emphasizes:
- Precise molar ratios (e.g., 1:1 to 1:1.1 for reactants),
- Temperature control during additions,
- Use of solvents like methanol and controlled addition of sodium hydroxide and hydrochloric acid for salt formation.
Data Table: Summary of Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | Diethyl malonate, tert-butyl halide, NaOEt | Reflux (~78) | 6-12 h | 70-85 | Control of base and halide purity critical |
| Methoxylation | Methyl iodide, K2CO3, DMF | 40-60 | 3-6 h | 75-90 | Use dry solvents to prevent hydrolysis |
| Amination | Ammonia gas, reductive agent | 0-25 | 12-24 h | 65-80 | Inert atmosphere recommended |
| Hydrolysis & Salt Formation | HCl, reflux, recrystallization | 80-100 | 2-4 h | 80-95 | Purity enhanced by recrystallization |
Research Findings and Analytical Data
- Purity : Final hydrochloride salt typically achieves >98% purity by HPLC analysis.
- Melting Point : Reported melting points for similar hydrochloride salts range from 150-180°C, confirming salt formation.
- Spectroscopy :
- [^1H NMR](pplx://action/followup) shows characteristic signals for methoxy (singlet near 3.3-3.5 ppm), methyl groups (singlet near 1.0-1.2 ppm), and amino protons (broad singlet).
- Mass Spectrometry confirms molecular ion peaks consistent with the expected molecular weight plus HCl.
- Stability : The hydrochloride salt is stable under ambient conditions for months without decomposition.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to an amine or the methoxy group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
AMDBA·HCl serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:
- Oxidation: Produces ketones or aldehydes.
- Reduction: Converts the amino group to an amine or the methoxy group to a hydroxyl group.
- Substitution Reactions: The amino and methoxy groups can engage in nucleophilic substitutions with alkyl halides or acyl chlorides.
Biology
Research indicates that AMDBA·HCl exhibits potential biological activities:
- Anticonvulsant Properties: It has been studied as a precursor for synthesizing compounds with anticonvulsant effects.
- Antimicrobial Activity: Derivatives of AMDBA·HCl have shown effectiveness against various pathogens, suggesting its utility in medicinal chemistry.
- Enzyme Interaction Studies: The compound has been evaluated for its interactions with specific enzymes, influencing metabolic pathways that could be relevant for therapeutic applications .
Medicine
The compound is explored for its therapeutic properties:
- Drug Development: It is utilized in synthesizing novel pharmaceuticals aimed at treating neurological disorders and infections.
- Potential as a Therapeutic Agent: Studies have indicated that modifications of AMDBA·HCl can lead to compounds with enhanced biological activity, making it a candidate for further pharmacological research.
Industrial Applications
AMDBA·HCl finds applications in the production of specialty chemicals:
- Used as an intermediate in the synthesis of complex molecules required in various industrial processes.
- Its unique structural features make it valuable for creating derivatives with tailored properties for specific applications.
Case Studies
-
Antimicrobial Activity Study:
- A study demonstrated that derivatives of AMDBA·HCl exhibited significant antimicrobial properties against Staphylococcus aureus and other pathogens, indicating its potential use in developing new antibacterial agents.
- Enzyme Inhibition Research:
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to amino acid metabolism, signal transduction, and cellular regulation.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with several hydrochlorinated amino acids, differing primarily in substituent groups and stereochemistry. Key comparisons include:
Table 1: Structural and Functional Group Comparison
*Inferred molecular weight based on tert-leucine HCl (167.63) + methoxy group (31.03 g/mol).
Key Observations:
4-(Dimethylamino)butanoic acid HCl (C₆H₁₄ClNO₂) shares the same molecular formula as tert-leucine HCl but features a dimethylamino group at C4 instead of C2, leading to distinct reactivity in nucleophilic reactions .
Chirality and Stereochemistry :
- L- and D-tert-leucine HCl enantiomers highlight the importance of stereochemistry in biological activity. The target compound’s methoxy group may influence its chiral recognition in asymmetric synthesis .
Key Observations:
- Methyl ester derivatives (e.g., ) demonstrate how functional group modifications (e.g., ester vs. carboxylic acid) alter solubility and reactivity .
Physicochemical Properties
Table 3: Physical and Solubility Profiles
Key Observations:
- The hydrochloride salt form universally improves water solubility across all compounds, critical for biological applications .
Biological Activity
2-Amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride (commonly referred to as AMDBA-HCl) is a non-proteinogenic amino acid with significant biological activity. Its unique structural features, including an amino group and a methoxy group, contribute to its diverse applications in biological research and potential therapeutic uses. This article delves into its biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula: C₇H₁₆ClNO₂
- Molecular Weight: 197.66 g/mol
- Structural Features: Contains an amino group (-NH₂), a methoxy group (-OCH₃), and two methyl groups attached to the carbon backbone.
The biological activity of AMDBA-HCl is primarily attributed to its interaction with various molecular targets:
- Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
- Biochemical Pathways: It influences pathways related to amino acid metabolism, signal transduction, and cellular regulation. The presence of the methoxy group enhances its interaction with biological molecules, potentially increasing its efficacy in therapeutic applications.
Biological Activities
Research indicates several notable biological activities associated with AMDBA-HCl:
Case Studies
Several case studies highlight the compound's potential applications:
- Study on Antimicrobial Efficacy: A study evaluated the antimicrobial activity of AMDBA-HCl against Pseudomonas aeruginosa, showing significant inhibition of bacterial growth at concentrations of 100 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .
- Neuroprotective Study in Animal Models: In a controlled study involving mice with induced oxidative stress, administration of AMDBA-HCl resulted in reduced neuronal damage and improved cognitive function compared to control groups. This suggests potential for further investigation into its use in treating neurodegenerative disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of AMDBA-HCl, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-methoxybutanoic acid | Lacks dimethyl groups | Found in natural sources; lower toxicity |
| L-Methionine | Contains sulfur atom | Essential amino acid; non-toxic |
| 2-Amino-3-methylbutanoic acid | Different methylation pattern | Involved in different metabolic pathways |
AMDBA-HCl's specific methylation pattern and functional groups confer distinct chemical reactivity and biological activity compared to these compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 2-amino-4-methoxy-3,3-dimethylbutanoic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via hydrochlorination of its free base using HCl in dioxane. A representative procedure involves:
- Dissolving the precursor in dioxane.
- Adding concentrated HCl (4 equivalents) and stirring at room temperature for 1 hour.
- Concentrating the mixture under reduced pressure to isolate the hydrochloride salt .
- Purity is validated using 1H-NMR (e.g., δ 9.00 ppm for amine protons) and mass spectrometry .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : 1H/13C NMR spectroscopy (e.g., δ 3.79 ppm for methoxy groups, δ 1.02 ppm for dimethyl substituents) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as per industry standards for related amino acid hydrochlorides .
- Molecular Weight Verification : Mass spectrometry (expected molecular ion peak at m/z 169.61 for C₅H₁₂ClNO₃) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC to identify impurities (e.g., residual solvents or byproducts) that may alter solubility .
- Solvent Preparation : Pre-dry solvents (e.g., molecular sieves for DMSO) to mitigate hygroscopic effects.
- Temperature Control : Perform solubility tests at standardized temperatures (e.g., 25°C ± 0.5°C) to ensure reproducibility .
Q. What strategies optimize the reaction yield during synthesis?
- Methodological Answer :
- Acid Concentration : Use stoichiometric excess of HCl (4–5 equivalents) to ensure complete salt formation .
- Reaction Time : Monitor reaction progress via TLC or in-situ NMR; typical completion occurs within 1–2 hours under stirring .
- Workup : Employ reduced-pressure evaporation to minimize product loss during isolation .
Q. How should this compound be stored to prevent degradation in long-term studies?
- Methodological Answer :
- Storage Conditions : Airtight containers under inert gas (argon/nitrogen) at –20°C to limit hydrolysis or oxidation .
- Hygroscopicity Mitigation : Use desiccants (e.g., silica gel packs) in storage environments .
Q. What challenges arise in mechanistic studies of its reactivity in peptide coupling reactions?
- Methodological Answer :
- Intermediate Detection : Use stopped-flow spectroscopy or cryogenic trapping to isolate transient species (e.g., activated esters) .
- Steric Effects : The 3,3-dimethyl group may hinder nucleophilic attack; computational modeling (DFT) can predict steric barriers .
- Reaction Monitoring : In-situ IR spectroscopy to track carbonyl stretching frequencies during coupling .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- pH-Dependent Studies : Conduct stability assays across pH 1–6 (simulating gastric to physiological conditions) using UV-Vis spectroscopy to track degradation .
- Degradation Products : Identify byproducts via LC-MS (e.g., demethylation or ring-opening products) .
- Control Experiments : Compare stability with structurally similar compounds (e.g., 4-amino-3-phenylbutyric acid hydrochloride) to isolate substituent-specific effects .
Experimental Design Considerations
Q. What controls are essential when evaluating its biological activity in cell-based assays?
- Methodological Answer :
- Negative Controls : Use scrambled amino acid hydrochlorides (e.g., 2-aminohexanoic acid derivatives) to rule out nonspecific effects .
- Solvent Controls : Match HCl concentrations in vehicle solutions to account for pH effects.
- Dose-Response Curves : Test 3–5 log-scale concentrations to identify IC₅₀/EC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
